
(2-Fluoro-5-phenoxyphenyl)boronic acid
Overview
Description
(2-Fluoro-5-phenoxyphenyl)boronic acid is an organoboron compound that has gained significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluoro and phenoxy group. It is commonly used in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-phenoxyphenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid or boronate ester. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-phenoxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with various aryl halides to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The fluoro and phenoxy groups on the phenyl ring can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or water.
Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation reactions.
Major Products
The major products formed from these reactions include biaryl compounds, phenols, and substituted phenyl derivatives .
Scientific Research Applications
(2-Fluoro-5-phenoxyphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Fluoro-5-phenoxyphenyl)boronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various catalytic and binding applications. In biological systems, it can inhibit enzymes by interacting with active site residues, thereby affecting enzyme activity and function .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluoro and phenoxy substituents, making it less versatile in certain reactions.
2-Fluoro-5-methoxyphenylboronic Acid: Similar structure but with a methoxy group instead of a phenoxy group, which can affect its reactivity and applications.
2-Bromo-5-fluoropyridine: Contains a bromine atom and a pyridine ring, making it suitable for different types of coupling reactions.
Uniqueness
(2-Fluoro-5-phenoxyphenyl)boronic acid is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring precise control over reactivity and selectivity .
Biological Activity
(2-Fluoro-5-phenoxyphenyl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and as a modulator for various biochemical pathways. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
The primary mechanism of action for this compound involves its interaction with Fibroblast Growth Factor Receptors (FGFRs) . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation, leading to the activation of several downstream signaling pathways, including:
- RAS-MEK-ERK Pathway
- Phospholipase C gamma (PLCγ) Pathway
- Phosphoinositide 3-kinase (PI3K)-Akt Pathway
These pathways are crucial in regulating cell proliferation, survival, and differentiation, making FGFRs significant targets in cancer therapy.
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits potent anticancer activity. Notably, it has been shown to inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis. The compound's ability to trigger programmed cell death is particularly relevant in the context of therapeutic strategies aimed at aggressive breast cancers.
Table 1: In Vitro Effects on Cancer Cells
Cell Type | Proliferation Inhibition | Induction of Apoptosis |
---|---|---|
4T1 Breast Cancer | Yes | Yes |
Other Biological Activities
Beyond its anticancer effects, this compound has been investigated for its potential roles in modulating insulin sensitivity through interaction with GPR120 receptors. This receptor is known to be involved in metabolic processes and inflammation, suggesting that the compound may have applications in treating type 2 diabetes by enhancing insulin sensitivity and exerting anti-inflammatory effects .
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
- Antitumor Activity : Research indicated that the compound significantly reduced cell viability in breast cancer cell lines through mechanisms involving ROS accumulation and apoptosis signaling pathways .
- GPR120 Modulation : A study highlighted its potential as a GPR120 modulator, which could lead to improved glycemic control in diabetic models. This suggests a dual role in both cancer therapy and metabolic regulation .
- Pharmacokinetics : The low molecular weight of this boronic acid derivative suggests favorable pharmacokinetic properties, which can enhance its bioavailability and therapeutic efficacy.
Properties
IUPAC Name |
(2-fluoro-5-phenoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO3/c14-12-7-6-10(8-11(12)13(15)16)17-9-4-2-1-3-5-9/h1-8,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOPBVFYBMPJNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC2=CC=CC=C2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681703 | |
Record name | (2-Fluoro-5-phenoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-01-7 | |
Record name | B-(2-Fluoro-5-phenoxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Fluoro-5-phenoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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